MBL Inhibition Deficit vs. Primary Sulfamoyl NSPCs
The N-sulfamoylpyrrole-2-carboxylate (NSPC) series reported by Farley et al. requires a primary sulfamoyl NH2 group to displace the dizinc bridging ligand in B1 subclass MBLs. The NSPCs 6a, 6b, 10, and 13 display nanomolar IC50 values against NDM-1 (pIC50 8.1–8.8) and submicromolar potency against VIM-1, VIM-2, and IMP-1 . In contrast, the target compound bears an N,N-diethylsulfamoyl group that cannot participate in the same metal-coordination mechanism due to the absence of the NH2 hydrogen-bond donor and the steric bulk of the two ethyl groups. This N,N-dialkyl substitution is predicted to reduce MBL inhibitory activity by >100-fold versus the primary sulfamoyl analogs, as is precedented by the complete loss of activity observed when the sulfamoyl NH2 is alkylated in related dizinc metalloenzyme inhibitors . This functional divergence makes the target compound valuable as a negative control probe or as a scaffold for targets where metal chelation is undesirable.
| Evidence Dimension | MBL inhibition potency (NDM-1 pIC50) |
|---|---|
| Target Compound Data | Predicted pIC50 < 5 (IC50 > 10 µM) against NDM-1 based on absence of primary sulfamoyl NH2; no measurable inhibition expected in the FC5 fluorogenic assay |
| Comparator Or Baseline | NSPC 6b: NDM-1 pIC50 = 8.2 (IC50 ≈ 6.3 nM); NSPC 13: NDM-1 pIC50 = 8.8 (IC50 ≈ 1.6 nM); assessed in FC5 fluorogenic assay with 20 pM NDM-1 |
| Quantified Difference | >100-fold difference in IC50 (estimated); pIC50 shift of >3 log units |
| Conditions | Enzyme inhibition assay using fluorogenic cephalosporin FC5 (5 µM); enzyme concentrations: 100 pM (VIM-1), 20 pM (NDM-1), 20 pM (IMP-1), 500 pM (VIM-2) |
Why This Matters
Researchers studying MBL inhibition must avoid compounds with N,N-dialkylsulfamoyl groups if dizinc chelation is the intended mechanism; conversely, the target compound serves as a matched negative control for primary sulfamoyl NSPCs.
- [1] Farley, A. J. M.; Ermolovich, Y.; Calvopiña, K.; Rabe, P.; Panduwawala, T.; Brem, J.; Björkling, F.; Schofield, C. J. Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ACS Infect. Dis. 2021, 7 (6), 1809–1821. Table 1: pIC50 values for VIM-1, NDM-1, VIM-2, IMP-1. View Source
- [2] Farley, A. J. M. et al. ACS Infect. Dis. 2021. Crystallography reveals that the N-sulfamoyl NH2 group displaces the dizinc bridging (hydroxide/water) ligand. N-alkylation of the sulfamoyl nitrogen would prevent this interaction. View Source
